(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[74002,6]tridecane is a complex organic compound that belongs to the class of carbohydrates It is characterized by the presence of an allyl group and multiple isopropylidene groups attached to a mannopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[74002,6]tridecane typically involves the protection of the hydroxyl groups of mannopyranose with isopropylidene groups
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of carbohydrate protection and functional group modification are applicable in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to modify the isopropylidene groups.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can lead to the formation of deprotected mannopyranose derivatives .
Scientific Research Applications
(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound can be used in studies of carbohydrate-protein interactions and as a building block for glycomimetics.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The presence of the allyl and isopropylidene groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: A protected form of glucose used in similar synthetic applications.
2-Acetamido-2-deoxy-beta-D-glucopyranose: A derivative of glucosamine with applications in glycosylation reactions.
Uniqueness
(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane is unique due to the combination of its allyl and isopropylidene groups, which provide distinct reactivity and stability compared to other protected carbohydrates. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
(1R,2R,6R,7R,9R)-4,4,12,12-tetramethyl-7-prop-2-enyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-6-7-9-11-13(20-15(4,5)19-11)12-10(17-9)8-16-14(2,3)18-12/h6,9-13H,1,7-8H2,2-5H3/t9-,10-,11-,12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSAAUMMXDSNAB-SYLRKERUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(C(O2)CC=C)OC(O3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@H](O2)CC=C)OC(O3)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.